4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
説明
特性
分子式 |
C16H14N2O2S2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)18-16-17-15(11-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChIキー |
MLWXUOVWRAMXFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
溶解性 |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
準備方法
Condensation of p-Substituted Acetophenones and Thiourea
The 4-phenyl-1,3-thiazol-2-amine scaffold is synthesized via Hantzsch thiazole formation. As reported by Rodríguez-Morales et al., heating p-substituted acetophenones with thiourea in acidic or basic media generates 2-amino-4-phenylthiazoles through cyclocondensation. For example, acetophenone derivatives react with thiourea under reflux conditions (100°C, 2–6 hours) in ethanol or aqueous HCl, yielding thiazole amines with >85% efficiency. This step is critical for ensuring regioselective incorporation of the phenyl group at the thiazole’s 4-position, a structural prerequisite for subsequent sulfonylation.
Mechanistic Insights and Byproduct Management
The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the carbonyl carbon of acetophenone, followed by cyclization and ammonia elimination. Side products, such as uncyclized thiosemicarbazones, are mitigated by maintaining strict temperature control and using excess thiourea (1.2–1.5 equivalents). Purification via recrystallization from ethanol or column chromatography (hexane/ethyl acetate) ensures >95% purity, as confirmed by thin-layer chromatography (TLC).
Sulfonylation of 4-Phenylthiazol-2-Amine
Dichloromethane-Mediated Sulfonylation with DMAP Catalysis
A widely adopted method involves reacting 4-phenylthiazol-2-amine with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using N,N-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) as catalysts.
-
Reagents :
-
4-Phenylthiazol-2-amine (1.7 mmol)
-
4-Methylbenzenesulfonyl chloride (2.5 mmol)
-
DMAP (0.17 mmol, 10 mol%)
-
Et₃N (3.4 mmol, 2 equivalents)
-
Anhydrous DCM (9 mL)
-
-
Protocol :
-
Combine reagents under nitrogen atmosphere.
-
Stir at room temperature for 4–6 hours (monitored by TLC).
-
Quench with ice water, extract with DCM, and dry over Na₂SO₄.
-
Purify via silica gel chromatography (hexane/ethyl acetate gradient).
-
Yield : 75–83%
Key Advantage : DMAP accelerates sulfonamide bond formation by activating the sulfonyl chloride electrophile.
Aqueous-Phase Synthesis with Sodium Acetate
An alternative approach employs water as a solvent, leveraging sodium acetate as a mild base. This method avoids moisture-sensitive reagents and simplifies workup.
-
Reagents :
-
4-Phenylthiazol-2-amine (9.98 mmol)
-
4-Methylbenzenesulfonyl chloride (14.97 mmol, 1.5 equivalents)
-
Sodium acetate (19.96 mmol, 2 equivalents)
-
Distilled water (15 mL)
-
-
Protocol :
-
Reflux at 80–85°C for 4–8 hours.
-
Cool, filter precipitated product, and wash with acetone.
-
Dry under vacuum without chromatography.
-
Yield : 82–83%
Key Advantage : Eliminates organic solvents, reducing costs and environmental impact.
Comparative Analysis of Sulfonylation Methods
Key Observations :
-
The aqueous method achieves comparable yields without chromatographic purification, making it industrially viable.
-
DMAP-catalyzed reactions proceed faster but require rigorous anhydrous conditions.
Optimization Strategies and Side Reactions
Stoichiometric Adjustments for Challenging Substrates
For electron-deficient sulfonyl chlorides (e.g., 4-nitro derivatives), increasing Et₃N to 3 equivalents and DMAP to 20 mol% improves conversion rates. Post-reaction alkaline hydrolysis (2.5 M NaOH) removes unreacted sulfonyl chlorides, enhancing product purity.
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-sulfonylated amines : Result from excess sulfonyl chloride. Mitigated by using 1.2–1.5 equivalents of sulfonyl chloride.
-
Hydrolyzed sulfonyl chlorides : Addressed by maintaining low temperatures (0–5°C) during reagent mixing.
Spectroscopic Validation and Characterization
Infrared Spectroscopy (IR)
Melting Points
Industrial-Scale Considerations
Green Chemistry Metrics
化学反応の分析
反応の種類
4-メチル-N-(4-フェニル-1,3-チアゾール-2-イル)ベンゼンスルホンアミドは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求電子置換反応と求核置換反応は、チアゾール環またはベンゼン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
形成される主な生成物
酸化: スルホキシドまたはスルホンを形成します。
還元: アミンまたはアルコールを形成します。
置換: ハロゲン化誘導体を形成する
科学的研究の応用
Antibacterial Applications
Research indicates that 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide demonstrates potent antibacterial activity. It has been shown to effectively combat bacterial strains resistant to traditional antibiotics, making it a promising candidate for antibiotic development. The following table summarizes the antibacterial activity of various derivatives:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6 |
| Another Derivative | 7.5 | E. coli: 7.5, S. aureus: 8 |
| Yet Another Derivative | 7 | E. coli: 7, S. aureus: Not tested |
These results highlight the compound's effectiveness against multiple bacterial strains .
Case Studies
Several studies have explored the efficacy of 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide derivatives in various contexts:
- Study on Antimicrobial Activity : A recent study synthesized several derivatives combining thiazole and sulfonamide groups and tested their antibacterial activity against clinical isolates. The compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
- Complexation Studies : Another research effort investigated the formation of metal complexes with this sulfonamide derivative. For instance, manganese(II) complexes demonstrated enhanced antibacterial activity compared to the parent compound alone, indicating potential for further development in metallodrug strategies .
作用機序
6. 類似の化合物との比較
類似の化合物
スルファチアゾール: チアゾール環構造が類似した抗菌薬。
リトナビル: チアゾール部分を含む抗レトロウイルス薬。
アバファンギン: チアゾール環を持つ抗真菌薬。
独自性
4-メチル-N-(4-フェニル-1,3-チアゾール-2-イル)ベンゼンスルホンアミドは、チアゾール環とベンゼン環に特定の置換パターンがあるため、独自のものです。これは、異なる生物学的活性と化学反応性を付与します。 この独自性は、さまざまな科学分野におけるターゲット型研究開発にとって貴重な化合物となっています.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
a) 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide ()
- Structural difference : Additional methyl groups on both the benzene and phenylthiazole rings.
- Impact :
b) 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (Compound 67, )
- Structural difference : Nitro and piperidinylmethyl substituents on the thiazole ring; methoxy groups on the benzene ring.
- Impact :
Replacement of Sulfonamide with Alternative Functional Groups
a) 4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide ()
- Structural difference : Benzamide replaces benzenesulfonamide.
- Impact: Hydrogen bonding: Loss of sulfonamide’s S=O groups reduces polarity and hydrogen-bond donor capacity. IR spectrum: Absence of ν(S=O) bands (~1350 cm⁻¹) and presence of ν(C=O) at ~1680 cm⁻¹ .
Modifications to the Thiazole Ring
a) 4-Methyl-N-(4-methyl-5-(hydrazonoethyl)thiazol-2-yl)benzenesulfonamide (Compound 15d, )
- Structural difference: Hydrazonoethyl and p-tolylhydrazono substituents on the thiazole.
- Spectral data: IR ν(C=S) at 1247–1255 cm⁻¹ and ν(NH) at 3278–3414 cm⁻¹ confirm thione tautomer dominance .
b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
- Structural difference: Thiazole replaced with anilinopyridine.
- Impact: Electronic properties: Pyridine’s nitrogen alters π-π stacking and dipole interactions. Bioactivity: Potential shift in target specificity compared to thiazole-containing analogs .
Comparative Data Table
| Compound Name | Substituents/Modifications | Melting Point (°C) | Key IR Bands (cm⁻¹) | Biological Activity (Inhibition %) |
|---|---|---|---|---|
| Target Compound | 4-Phenylthiazole, methylbenzene | >300 | ν(C=S): 1247–1255; ν(NH): 3278–3414 | N/A |
| 4-Methyl-N-(4-methylphenylsulfonyl)-... [8,9] | Methyl on benzene and thiazole-phenyl | >300 | ν(S=O): ~1350; ν(NH): ~3300 | N/A |
| Compound 67 [15] | 3-Nitrophenyl, piperidinylmethyl | N/A | ν(NO₂): ~1520; ν(C=O): ~1680 | 64% (kynurenine pathway) |
| 4-Methyl-N-(4-phenylthiazol-2-yl)benzamide [20] | Benzamide core | N/A | ν(C=O): 1680; ν(NH): ~3300 | N/A |
生物活性
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide compound that exhibits noteworthy biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a thiazole ring and a sulfonamide functional group, suggests potential applications in combating bacterial infections and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is , with a molecular weight of 330.4 g/mol. The compound features a thiazole ring and a sulfonamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2S2 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
| InChI Key | MLWXUOVWRAMXFK-UHFFFAOYSA-N |
| Solubility | >49.6 µg/mL (at pH 7.4) |
Antibacterial Properties
Research has demonstrated that 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects . This compound has shown effectiveness against bacterial strains resistant to traditional antibiotics, highlighting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound's thiazole moiety has been associated with anticancer properties. Studies have indicated that derivatives of thiazole compounds can exhibit cytotoxic effects against various cancer cell lines . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Additional Biological Activities
Beyond antibacterial and anticancer effects, there is evidence suggesting potential anti-inflammatory properties and enzyme inhibition capabilities . The compound may interact with various biological macromolecules, influencing cellular pathways relevant to disease processes.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .
- Cytotoxicity against Cancer Cells : In vitro studies revealed that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin against specific cancer cell lines .
- Enzyme Inhibition : Molecular docking studies indicated strong binding affinity to dihydropteroate synthase, suggesting that structural modifications could enhance therapeutic efficacy .
The mechanism by which 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide exerts its effects primarily involves:
- Enzyme Inhibition : Binding to active sites of enzymes such as dihydropteroate synthase.
- Pathway Interference : Modulating biochemical pathways that lead to altered cellular functions.
Q & A
Basic Research Question
- 1H/13C NMR : Confirm sulfonamide (–SO2–NH–) and thiazole proton environments. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl group resonates at δ 2.4 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 371.08) .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–N ≈ 105°) and confirms planar thiazole geometry .
How can researchers resolve discrepancies in reported biological activities (e.g., IC50 variability) of this sulfonamide-thiazole derivative across different studies?
Advanced Research Question
- Standardization : Use identical cell lines (e.g., HeLa for anticancer assays) and enzyme sources (e.g., recombinant kinases) to minimize variability .
- Purity Validation : HPLC (≥95% purity) ensures contaminants do not skew bioactivity results .
- Stereochemical Analysis : Chiral HPLC or circular dichroism can detect enantiomeric impurities, which may explain conflicting IC50 values .
What strategies are effective in elucidating the mechanism of action for this compound's enzyme inhibitory effects?
Advanced Research Question
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varying substrate concentrations .
- Molecular Docking : Simulate binding modes with targets like Nek2/Hec1 kinase (PDB ID: 2W5A) to identify critical hydrogen bonds (e.g., sulfonamide O with Arg141) .
- Site-Directed Mutagenesis : Replace residues (e.g., Lys89 in Nek2) to validate binding interactions .
What are the key functional groups in this compound that influence its physicochemical properties?
Basic Research Question
How can computational chemistry be integrated into the design of derivatives with improved target selectivity?
Advanced Research Question
- QSAR Modeling : Correlate substituent electronegativity (e.g., –Cl at thiazole C4) with IC50 values to guide synthetic priorities .
- ADMET Prediction : Use tools like SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risks .
- Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., –CF3 vs. –OCH3) on binding energy to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
